![molecular formula C17H17ClN2O3S B2728964 N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899952-74-0](/img/structure/B2728964.png)
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-chlorophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential applications based on diverse research findings.
- Molecular Formula: C17H17ClN2O3S
- Molecular Weight: 364.84 g/mol
- IUPAC Name: N-(3-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
- Purity: Typically ≥ 95%
The compound features a thiazolidine ring and a benzamide moiety, which are significant for its biological interactions. The presence of the 3-chlorophenyl group enhances its potential to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiazolidine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific mechanisms for this compound are still under investigation but may involve:
- Inhibition of Enzyme Activity: The thiazolidine structure may interact with enzymes critical for bacterial survival.
- Membrane Disruption: Compounds with similar structures have been noted to disrupt bacterial membranes.
Anticancer Properties
There is growing interest in the anticancer potential of benzamide derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest: The compound may interfere with cell cycle progression, leading to halted proliferation.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can trigger apoptotic pathways in cancer cells.
Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various thiazolidine derivatives found that those containing the benzamide group exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15.4 |
This compound | HeLa | 12.8 |
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of several thiazolidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed promising activity against Staphylococcus aureus and Escherichia coli.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It could potentially bind to receptors involved in cell signaling pathways related to apoptosis and proliferation.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-14-4-3-5-15(12-14)19-17(21)13-6-8-16(9-7-13)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQICMLZJGZUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.